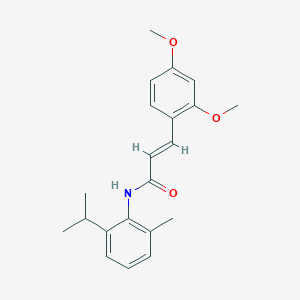

(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

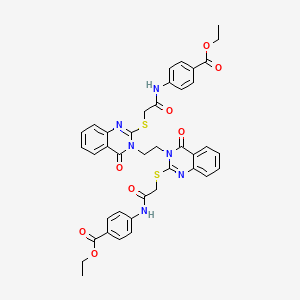

(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as DIM-I-3, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to exhibit potent antiproliferative effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In

Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

- Polymerization Techniques: The research on N-isopropyl acrylamide derivatives, closely related to (E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, includes studies on controlled polymerization techniques. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been investigated, highlighting the importance of selecting suitable RAFT chain transfer agents and initiating species (Convertine et al., 2004).

- Material Synthesis and Characterization: Studies have also focused on the synthesis of E and Z isomers of similar compounds, and their crystal structures. These insights are crucial for understanding material properties and applications (Shinkre et al., 2008).

Bioengineering and Tissue Engineering

- Thermoresponsive Scaffolds: The creation of thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity has significant implications for tissue engineering. These scaffolds exhibit degradability and controlled porosity, essential for biomedical applications (Galperin et al., 2010).

- Cell Detachment from Polymers: The use of poly(N-isopropyl acrylamide) substrates for the nondestructive release of biological cells and proteins is a notable advancement in bioengineering, facilitating studies on the extracellular matrix, cell sheet engineering, and tumorlike spheroids (Cooperstein & Canavan, 2010).

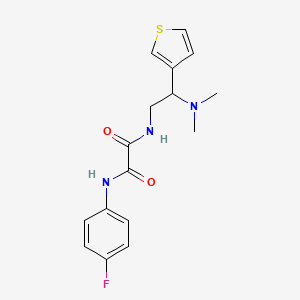

Chemical Analysis and Synthesis

- Spectral Analysis and Molecular Docking: Detailed spectral analysis, molecular docking, and DFT studies of acrylamide derivatives have been conducted, providing insights into the non-covalent interactions and reactive sites of these molecules, which are crucial for understanding their chemical behavior (Shukla et al., 2020).

- Synthesis of pH-Sensitive Materials: The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties and their copolymerization with acrylamide derivatives have led to the development of color switchable materials, demonstrating the versatility of these compounds in creating responsive materials (Fleischmann et al., 2012).

Eigenschaften

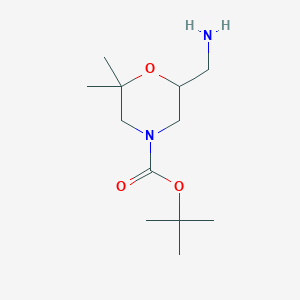

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)18-8-6-7-15(3)21(18)22-20(23)12-10-16-9-11-17(24-4)13-19(16)25-5/h6-14H,1-5H3,(H,22,23)/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKMIWLNRYUEJJ-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)

![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)

![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)